Dimethyl 3-(benzyloxy)-1-(2,2-dimethoxyethyl)-4-oxo-1,4-dihydropyridine-2,5-dicarboxylate
Overview
Description
Dimethyl 3-(benzyloxy)-1-(2,2-dimethoxyethyl)-4-oxo-1,4-dihydropyridine-2,5-dicarboxylate is a useful research compound. Its molecular formula is C20H23NO8 and its molecular weight is 405.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enzymatic Reactions and Chirality
- Dimethyl 3-(benzyloxy)-1-(2,2-dimethoxyethyl)-4-oxo-1,4-dihydropyridine-2,5-dicarboxylate, as a derivative of 1,4-dihydropyridine, can be involved in enzymatic reactions. For instance, Candida rugosa lipase has been used to catalyze the hydrolysis of similar dihydropyridine derivatives, demonstrating specificity based on acyl chain length and branching (Sobolev et al., 2002).
Crystal Structure and Molecular Analysis
- The study of dihydropyridine derivatives, closely related to this compound, involves analyzing their crystal structures. This includes examining factors such as dihedral angles between planes, hydrogen bonding networks, and molecular orbital calculations (Jasinski et al., 2013).
Potential as Drug Precursors or Ligands
- Certain 1,4-dihydropyridine derivatives are useful as drug precursors or perspective ligands. This indicates a potential area of application for this compound in pharmaceuticals (Dotsenko et al., 2019).
Exploration of Molecular Shapes
- Studies of dihydropyridine derivatives, through techniques like Hirshfeld surface analysis, enable a detailed exploration of molecular shapes and intermolecular interactions. These insights are crucial for understanding how such compounds interact in different environments (Metcalf & Holt, 2000).
Development of Synthetic Methods
- Research on dihydropyridine derivatives often focuses on developing novel synthetic methods, which can be applied to create diverse libraries of compounds for further investigation in areas like drug development (Baškovč et al., 2009).
Interaction with Biological Targets
- Studies have been conducted to understand how dihydropyridine derivatives interact with biological targets like adenosine receptors. This can inform the development of drugs that modulate such targets (Jiang et al., 1999).
Properties
IUPAC Name |
dimethyl 1-(2,2-dimethoxyethyl)-4-oxo-3-phenylmethoxypyridine-2,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO8/c1-25-15(26-2)11-21-10-14(19(23)27-3)17(22)18(16(21)20(24)28-4)29-12-13-8-6-5-7-9-13/h5-10,15H,11-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJPWCRXDNYWTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN1C=C(C(=O)C(=C1C(=O)OC)OCC2=CC=CC=C2)C(=O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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